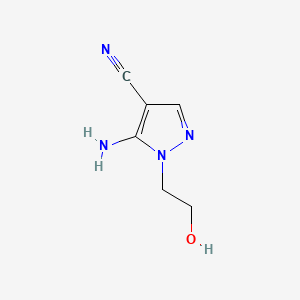

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that contains both amino and hydroxyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of an alkyl (alkoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine. The process includes several steps, such as the formation of intermediate compounds like 5-amino-4-alkoxycarbonyl-1-(2’-hydroxyethyl)pyrazole, followed by decarboxylation to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl group in 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo oxidation to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile serves as a crucial building block in the synthesis of various bioactive compounds. The presence of the pyrazole moiety is notable for its pharmacological activities, including:

- Anti-inflammatory Properties : Compounds derived from this structure have been linked to anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant activity against multiple cancer cell lines, including breast adenocarcinoma and lung cancer cells. This suggests its role in developing new anticancer therapies .

- Antimicrobial Effects : Some studies have highlighted the antimicrobial properties of pyrazole derivatives, indicating their potential use in developing antibiotics or antifungal agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, often involving environmentally friendly approaches. Notable synthetic routes include:

- One-Pot Reactions : Recent advancements have introduced green synthetic methodologies that utilize one-pot reactions, combining benzaldehydes, malononitrile, and phenyl hydrazine under mild conditions. This method yields high purity and efficiency, reducing the need for extensive purification processes .

- Catalytic Processes : The use of modified layered double hydroxides as catalysts has shown promise in enhancing reaction rates while maintaining eco-friendliness. These catalysts can be reused multiple times without significant loss of activity, making them economically viable for large-scale applications .

Biological Activities

The biological implications of this compound are extensive:

- Enzyme Inhibition : Compounds derived from this pyrazole have been studied for their inhibitory effects on specific enzymes, such as monoamine oxidase. This inhibition is significant in developing treatments for mood disorders and neurodegenerative diseases .

- Antioxidant Properties : Some derivatives exhibit antioxidant activities, which are beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

Wirkmechanismus

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action are still ongoing .

Vergleich Mit ähnlichen Verbindungen

5-Amino-1-(2-hydroxyethyl)pyrazole: Similar structure but lacks the nitrile group.

5-Amino-1-methylpyrazolyl-4-carboxylic acid methyl ester: Contains a carboxylic acid ester group instead of a nitrile group.

Uniqueness: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino and nitrile functional groups, which provide distinct reactivity and potential for diverse applications in various fields.

Biologische Aktivität

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (C6H8N4O) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a five-membered ring structure with two nitrogen atoms, an amino group, and a hydroxyl group, which enhance its solubility and reactivity. The following sections provide a comprehensive overview of its biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

The molecular weight of this compound is approximately 152.157 g/mol. Various synthetic routes have been explored to produce this compound efficiently, allowing modifications that may enhance its biological activity. Notably, the presence of functional groups facilitates diverse chemical reactions, leading to the formation of derivatives with potentially improved efficacy against various biological targets .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests its potential application in treating infections caused by resistant bacteria .

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by free radicals .

Anti-inflammatory Effects

Research indicates that this pyrazole derivative may interact with enzymes involved in inflammatory pathways. Initial findings suggest its potential as an anti-inflammatory agent; however, detailed mechanisms of action require further investigation .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cells, including lung carcinoma (A549) and breast adenocarcinoma (MCF7) . The compound's structural similarity to other known anticancer agents positions it as a candidate for further development in cancer therapy.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the pyrazole ring can lead to significant differences in activity profiles:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile | C7H10N4O | Methyl substitution enhances lipophilicity | Potentially higher antimicrobial activity |

| 5-Amino-1-(2-hydroxypropyl)-1H-pyrazole-4-carbonitrile | C7H10N4O | Propanol side chain may affect solubility | Antioxidant properties noted |

| 3-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | C6H8N4O | Different positioning of amino group | Varying biological activity profiles |

This table illustrates how modifications can tailor the biological properties of pyrazole derivatives, enhancing their therapeutic potential .

4. Case Studies and Research Findings

Recent studies have highlighted the diverse applications of pyrazole derivatives, including those structurally related to this compound. For instance:

- Anticancer Studies : A series of oxazolo[5,4-d]pyrimidine derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. These compounds exhibited significant inhibitory effects on cell growth and demonstrated potential as anticancer agents .

- Inflammatory Disorders : Compounds derived from amino-pyrazoles have shown effective inhibition of p38 MAP kinase, indicating their potential use in treating inflammatory disorders .

Eigenschaften

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-3-5-4-9-10(1-2-11)6(5)8/h4,11H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZZJAVSCUBGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968153 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-53-2 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5346-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5346-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK6CUV57G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.